molecular formula C13H19N3O2 B7806887 2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one

2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B7806887
M. Wt: 249.31 g/mol
InChI Key: PZVPQRFESOHTOQ-UHFFFAOYSA-N
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Description

2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is a synthetic organic compound featuring a ketone backbone substituted with a 2-aminophenoxy group and a 4-methylpiperazine moiety. The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions or coupling strategies, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

2-(2-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15-6-8-16(9-7-15)13(17)10-18-12-5-3-2-4-11(12)14/h2-5H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVPQRFESOHTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Building Blocks

ComponentSourcePurity Requirements
4-MethylpiperazineCommercial suppliers (e.g., TCI America)>95% (HPLC)
3-AminophenolSigma-Aldrich≥98%
Chloroacetyl chlorideIndustrial chemical distributorsAnhydrous, stabilized

Solvent Systems

  • Polar aprotic solvents : THF demonstrates superior performance in SN2 reactions (yield improvement: 22% vs. acetonitrile).

  • Ether derivatives : 2-Methyl THF shows reduced side product formation compared to traditional MTBE.

Stepwise Synthesis Protocol

Formation of 1-(4-Methylpiperazin-1-yl)ethan-1-one

Reaction conditions :

  • Molar ratio : 4-Methylpiperazine : Chloroacetyl chloride = 1 : 1.05

  • Solvent : THF (3 vol relative to piperazine)

  • Temperature : 0–5°C (slow addition), then 25°C for 12 hr

  • Base : K₂CO₃ (2.5 eq) for HCl neutralization

Yield : 78–82% after aqueous workup

Etherification with 3-Aminophenol

Key parameters :

  • Coupling agent : NaH (1.2 eq) in THF at 70°C

  • Reaction monitoring : Disappearance of starting ketone (TLC, Rf = 0.6 in EtOAc/hexane 1:1)

  • Critical control points :

    • Oxygen exclusion to prevent amine oxidation

    • Strict moisture control (<50 ppm H₂O)

Purification :

  • Initial extraction : 5% NaHCO₃ wash (3× volumes)

  • Chromatography : Silica gel (230–400 mesh), eluent gradient from 100% DCM to 5% MeOH/DCM

  • Final crystallization : n-Heptane/EtOAc (4:1)

Isolated yield : 65–68%

Process Optimization Strategies

Solvent Screening Results

SolventReaction Completion (24 hr)Isolated YieldSide Products
THF98%68%<2%
2-Me THF95%63%3%
DMF100%58%12%
Acetonitrile85%54%8%

Data compiled from

Temperature Profile Analysis

  • <50°C : Incomplete reaction (conversion <40% at 72 hr)

  • 70–80°C : Optimal range (90% conversion in 8 hr)

  • >90°C : Degradation observed (5–7% per hour)

Catalytic Hydrogenation for Final Purification

Post-synthetic impurities primarily include:

  • N-Oxide derivatives (2–4%)

  • Dimerization products (1–3%)

Hydrogenation conditions :

  • Catalyst : 10% Pd/C (5 wt%)

  • Pressure : 50 psi H₂

  • Solvent : Ethanol/THF (3:1 v/v)

  • Time : 6 hr at 25°C

Post-treatment purity :

  • HPLC: 99.2–99.5%

  • Residual Pd: <10 ppm (ICP-MS)

Analytical Characterization Data

Spectroscopic Profiles

TechniqueKey Features
¹H NMR (400 MHz, CDCl₃)δ 2.30 (s, 3H, N–CH₃), 3.45–3.70 (m, 8H, piperazine), 6.60–6.85 (m, 3H, aromatic)
HRMS m/z 249.31 [M+H]⁺ (calc. 249.31)
IR (ATR)1654 cm⁻¹ (C=O), 1580 cm⁻¹ (C–N stretch)

Industrial-Scale Considerations

Cost Analysis

ComponentLab Scale Cost (USD/g)Kilo Lab Cost (USD/kg)
4-Methylpiperazine12.509,800
3-Aminophenol8.206,500
Pd/C catalyst45.00 (reusable 3×)32,000

Data from

Comparative Evaluation of Synthetic Routes

ParameterPathway A (Modular)Pathway B (Convergent)
Total Steps35
Overall Yield42%38%
Purity99.2%98.7%
Scalability>50 kg batch provenLimited to 10 kg

Synthetic superiority of Pathway A confirmed through

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Structural Modifications in Piperazine/Ethanone Derivatives

The table below highlights key structural analogs and their differences:

Compound Name Substituent A (R1) Substituent B (R2) Molecular Formula Key Properties/Applications Reference
2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one 2-Aminophenoxy 4-Methylpiperazine C₁₃H₁₈N₃O₂ Potential CNS activity; lab research
1-(4-Methylpiperazin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one Pyrrolopyridinyl 4-Methylpiperazine C₁₄H₁₈N₄O Structural analog with heteroaromatic substitution
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one 2-Chlorophenyl 4-Hydroxypiperidine C₁₃H₁₆ClNO₂ Antifungal/antibacterial potential
1-(4-(tert-butyl)phenyl)-2-(4-methylpiperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one 4-tert-Butylphenyl Pyridin-2-yl + 4-Methylpiperazine C₂₁H₂₆N₂OS Dual MAO-B/AChE inhibition
2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one 2-Aminophenoxy Morpholine C₁₂H₁₆N₂O₃ Solubility-focused analog

Key Observations :

  • Piperazine vs. Morpholine/Piperidine : Replacement of 4-methylpiperazine with morpholine (as in ) or hydroxypiperidine () alters solubility and hydrogen-bonding capacity. Morpholine derivatives often exhibit enhanced water solubility, while hydroxypiperidine may influence metabolic stability.

Pharmacological and Biochemical Comparisons

  • Enzyme Inhibition: The dual MAO-B/AChE inhibitory activity of 1-(4-(tert-butyl)phenyl)-2-(4-methylpiperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one (IC₅₀ values: MAO-B = 0.8 μM, AChE = 1.2 μM) suggests that pyridinyl and tert-butyl groups enhance multi-target activity . In contrast, acetylcholinesterase (AChE) inhibition by 2-(2-(4-benzylpiperazin-1-yl)ethanone derivatives (IC₅₀ ~ 2.5 μM) highlights the importance of benzyl groups for enzyme binding . The target compound’s 2-aminophenoxy group may offer unique binding interactions yet to be fully characterized.
  • Antifungal Activity :

    • 2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one demonstrates moderate antifungal activity (MIC = 8 μg/mL against Candida albicans), attributed to the chlorophenyl group’s hydrophobicity and hydroxypiperidine’s metabolic stability .

Biological Activity

2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound has the molecular formula C13H19N3O2C_{13}H_{19}N_{3}O_{2} and a molecular weight of approximately 233.31 g/mol. Its structure features a piperazine ring and an aminophenoxy group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Aminophenoxy Precursor : The initial step involves creating the aminophenoxy derivative.
  • Reaction with 4-Methylpiperazine : This precursor is then reacted with 4-methylpiperazine under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts such as palladium on carbon to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

  • Mechanism : The compound has been shown to inhibit certain cancer cell lines, suggesting its potential to interfere with cellular proliferation and induce apoptosis in malignant cells. The presence of both the piperazine and aminophenoxy groups likely enhances its interaction with biological targets involved in tumor growth.
  • Case Study : In vitro studies have demonstrated that this compound can reduce the viability of cancer cells by modulating key signaling pathways associated with cell survival and death.

Enzyme Interaction

The compound's structure allows it to bind to various enzymes and receptors, modulating their activity:

  • Enzyme Inhibition : It has been reported to inhibit protease activity in specific cancer models, contributing to its anticancer effects .
  • Binding Affinity Studies : Interaction studies have employed techniques such as surface plasmon resonance (SPR) to determine binding affinities, revealing that the compound binds effectively to targets implicated in cancer progression.

Comparative Analysis

A comparison with similar compounds highlights the unique attributes of this compound:

Compound NameStructure FeaturesBiological Activity
2-(4-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-oneSimilar piperazine structureSignificant anticancer properties
2-(2-Aminophenoxy)ethanolLacks piperazine ringLimited biological activity

The mechanism by which this compound exerts its effects involves:

  • Target Interaction : Binding to specific receptors or enzymes that regulate critical pathways in cell proliferation and apoptosis.
  • Signal Modulation : Altering signaling cascades that lead to either cell survival or programmed cell death.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one and its derivatives?

Methodological Answer: The compound and its derivatives are typically synthesized via multi-step organic reactions. Key methods include:

  • Hantzsch Reaction : Used to construct heterocyclic moieties, such as 1,3-thiazole derivatives, by reacting thioureas with α-haloketones. This approach is effective for introducing the 4-methylpiperazine group (e.g., cardiotropic agents in ).
  • Pd-Catalyzed Coupling Reactions : For example, tert-butyl carbamate intermediates are synthesized using Pd₂(dba)₃ and BINAP ligands in toluene under nitrogen, followed by reductions with Fe powder and NH₄Cl ().

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsPurposeReference
1Pd₂(dba)₃, BINAP, toluene, N₂Coupling reaction
2Fe powder, NH₄Cl in EtOHNitro-group reduction
3HCl/MeOH, K₂CO₃Deprotection

Q. How is X-ray crystallography employed in determining the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Data Collection : At low temperatures (e.g., 113 K) to minimize thermal motion.

Structure Solution : Using SHELXS or SHELXD for phase determination.

Refinement : SHELXL refines anisotropic displacement parameters and applies restraints for disordered regions. Metrics like RR-factor (<0.05) and data-to-parameter ratio (>15) ensure reliability.

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies on piperazine-containing compounds?

Methodological Answer:

  • Comparative SAR Analysis : Compare substituent effects (e.g., 4-methylpiperazine vs. phenylpiperazine) on target binding. For example, the 4-methyl group in Hsp90 inhibitors enhances solubility and binding affinity ().
  • Experimental Replication : Standardize assays (e.g., isolated rat aorta models for cardiotropic activity) to control variables like tissue preparation and compound purity.

Q. How can reaction yields be optimized in multi-step syntheses of derivatives?

Methodological Answer:

  • Catalyst Optimization : Use Pd₂(dba)₃ with BINAP for efficient coupling (yields >75%).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control : Maintain 80–100°C for nitro-group reductions with Fe powder.

Q. What advanced computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Fragment-Based Drug Design (FBDD) : Screen fragment libraries against Hsp90 to identify binding hotspots, then optimize using molecular docking (e.g., Astex’s approach in ).
  • Molecular Dynamics (MD) Simulations : Assess stability of the 4-methylpiperazine moiety in binding pockets over 100-ns trajectories.

Q. How should discrepancies between theoretical and experimental crystallographic data be addressed?

Methodological Answer:

  • Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals.
  • High-Resolution Data : Collect data to <1.0 Å resolution to resolve disorder (e.g., thermal ellipsoid refinement in WinGX/ORTEP).
  • Validation Tools : Check PLATON alerts for missed symmetry or solvent masking.

Q. Table 2: Key Pharmacological Findings

Study ModelActivityReference
Rat thoracic aortaCardiotropic activity exceeding L-carnitine
Hsp90 inhibitionLow-nM IC₅₀ via fragment optimization

Q. How does the 4-methylpiperazine moiety influence pharmacokinetics?

Methodological Answer:

  • Lipophilicity : The methyl group reduces logPP by 0.5 units compared to unsubstituted piperazine, improving aqueous solubility.
  • Metabolic Stability : Piperazine rings resist CYP450 oxidation, enhancing half-life in vivo.

Q. What in vitro/ex vivo models evaluate cardiotropic activity?

Methodological Answer:

  • Ex Vivo : Isolated rat aortic rings pre-contracted with KCl (EC₅₀ determination).
  • In Vitro : H9c2 cardiomyocyte assays for calcium flux or mitochondrial function.

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